molecular formula C12H16O2 B1198109 3-N-Butyl-4,5-dihydrophthalide CAS No. 62006-39-7

3-N-Butyl-4,5-dihydrophthalide

Cat. No. B1198109
CAS RN: 62006-39-7
M. Wt: 192.25 g/mol
InChI Key: ZPIKVDODKLJKIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chemical compounds similar to 3-N-Butyl-4,5-dihydrophthalide often involves complex reactions that can include halogenation, metalation, and the use of electrophilic reagents for the functionalization of specific positions within the compound's structure. For instance, 3-Chloro-4,5-dihydrofuran can be substituted at the 2-position by metalation with butyllithium followed by treatment with an electrophilic reagent, demonstrating a synthesis route that might be adaptable for 3-N-Butyl-4,5-dihydrophthalide or similar compounds (Schlosser et al., 1973).

Molecular Structure Analysis

Molecular structure analysis involves studying the spatial arrangement of atoms within a molecule and how this influences the molecule's properties. Techniques such as NMR, IR spectroscopy, and crystallography are often used. For example, the crystal structure analysis of related compounds can reveal the conformational preferences and intermolecular interactions that may be present in 3-N-Butyl-4,5-dihydrophthalide (Fredj et al., 2004).

Chemical Reactions and Properties

3-N-Butyl-4,5-dihydrophthalide, like other organic compounds, can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions. The reactivity towards nucleophiles can be studied through reactions with compounds like thiosemicarbazide and different amines, providing insights into the carboxylic acid derivatives resulting from anhydride's opening (Abuelizz et al., 2022).

Physical Properties Analysis

The physical properties of 3-N-Butyl-4,5-dihydrophthalide, including melting point, boiling point, solubility, and crystal structure, are critical for understanding its behavior in various environments. For similar compounds, hydrogen-bonded structures and their influence on the physical properties have been extensively analyzed, providing a foundation for understanding the physical characteristics of 3-N-Butyl-4,5-dihydrophthalide (Smith & Wermuth, 2010).

Chemical Properties Analysis

The chemical properties of 3-N-Butyl-4,5-dihydrophthalide can be inferred from studies on its reactivity, stability under various conditions, and interactions with other chemical entities. Analysis of its potential for hydrogen bonding, halogen bonding, and other non-covalent interactions is essential for predicting its behavior in chemical reactions and in the development of functional materials (Gouda et al., 2022).

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-N-Butyl-4,5-dihydrophthalide, a phthalide derivative, has been a subject of interest in chemical synthesis. For instance, studies have explored the synthesis of novel compounds with similar structures, examining their physicochemical properties and potential applications. One such study involved synthesizing 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and investigating their antioxidant activities and physicochemical properties (Yüksek et al., 2015).

Metabolism and Biological Effects

  • Research on similar compounds has also delved into their metabolism in biological systems. For example, the metabolism of 3-tert-butyl-4-hydroxyanisole, a compound structurally similar to 3-N-Butyl-4,5-dihydrophthalide, has been studied to understand its biological effects, like its capacity to modulate chemical carcinogenesis (Armstrong & Wattenberg, 1985).

Molecular and Structural Analysis

  • Another area of focus has been the molecular and structural analysis of similar compounds. For instance, studies have been conducted on the molecular structure, vibrational, UV, NMR, and other properties of 3,5-di-tert-butyl-4-hydroxybenzoic acid, which shares a similar chemical framework (Mathammal et al., 2016).

Environmental Impact and Analysis

  • The environmental impact and analysis of phthalide derivatives have also been a research focus. A study explored the analysis of butylated hydroxytoluene (BHT), a phthalide derivative, in water, which is essential for understanding its environmental fate and potential toxicities (Fries & Püttmann, 2002).

Drug Discovery and Development

  • In the context of drug discovery, research on 3-N-Butyl-4,5-dihydrophthalide derivatives has focused on their potential as therapeutic agents. For example, compounds like malonyl-CoA decarboxylase inhibitors, which are structurally related, have been explored for their potential in treating ischemic heart diseases (Cheng et al., 2006).

Safety And Hazards

The safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling 3-N-Butyl-4,5-dihydrophthalide . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

Future Directions

Phthalides, including 3-N-Butyl-4,5-dihydrophthalide, have been widely tested for their pharmacological properties . Further investigations on the molecular mechanisms involved in biological activity are recommended for offering new insights into profound comprehension of phthalide applications .

properties

IUPAC Name

3-butyl-4,5-dihydro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIKVDODKLJKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977545
Record name 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N-Butyl-4,5-dihydrophthalide

CAS RN

62006-39-7
Record name 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
MJ Xiong, ZH Li - Current Organic Chemistry, 2007 - ingentaconnect.com
3-n-Butylphthalide (1) and its analogues, which are the main components in the volatile oil of celery as well as a wide range of umbelliferae and composite plants, have potential …
Number of citations: 60 www.ingentaconnect.com
J Gach, T Olejniczak, P Krężel, F Boratyński - International Journal of …, 2021 - mdpi.com
Phthalides are bioactive compounds that naturally occur in the family Apiaceae. Considering their potentially versatile applications, it is desirable to determine their physical properties, …
Number of citations: 6 www.mdpi.com
Y Peng, Y Hu, N Feng, L Wang, X Wang - … -Schmiedeberg's archives of …, 2011 - Springer
Alzheimer's disease (AD) is the most common form of dementia. Oxidative stress is one of the earliest events in the neurological and pathological changes of AD. l-3-n-butylphthalide (l-…
Number of citations: 39 link.springer.com
HB Sowbhagya - Critical reviews in food science and nutrition, 2014 - Taylor & Francis
… However, the important flavor constituents of the oil responsible for the typical aroma are 3-n-butyl-4-5-dihydrophthalide (sedanenolide), 3-n-butyl phthalide, sedanolide, and sedanonic …
Number of citations: 185 www.tandfonline.com
SR Yu, SQ You - Yao xue xue bao= Acta pharmaceutica …, 1984 - pubmed.ncbi.nlm.nih.gov
Number of citations: 13 pubmed.ncbi.nlm.nih.gov
RA Momin, RS Ramsewak, MG Nair - Journal of agricultural and …, 2000 - ACS Publications
Bioassay-directed isolation and purification of the hexane extract of Apium graveolens L. seeds led to the characterization of three compounds: β-selinene (1), 3-n-butyl-4,5-…
Number of citations: 82 pubs.acs.org
IH Sellami, I Bettaieb, S Bourgou… - Journal of Essential …, 2012 - Taylor & Francis
Volatiles of leaves, stalks and roots of Tunisian celery (Apium graveolens var. dulce) were extracted either by hydrodistillation or by maceration in organic solvents. After concentration, …
Number of citations: 62 www.tandfonline.com
LF Bjeldanes, IS Kim - The Journal of Organic Chemistry, 1977 - ACS Publications
1, 2 11.25 11.25 a The values for AHfare the relative (to 7) values for the individual conformations. The values for AS allow for symmetry and mixing, and together with AG, these are for …
Number of citations: 116 pubs.acs.org
S Cosa, SK Chaudhary, W Chen, S Combrinck… - Nutrients, 2019 - mdpi.com
Quorum sensing controls bacterial pathogenesis and virulence; hence, interrupting this system renders pathogenic bacteria non-virulent, and presents a novel treatment for various …
Number of citations: 23 www.mdpi.com
ED Lund - Journal of the Association of Official Analytical …, 1978 - academic.oup.com
The phthalide content of celery seed oil was determined by thin layer (TLC) and high pressure liquid chromatography (HPLC). Concentrations of the major phthalides, 3-n-butyl …
Number of citations: 13 academic.oup.com

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